6-(methoxymethyl)-1-methyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
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Description
This compound is a complex organic molecule that contains several functional groups including a methoxymethyl group, a methyl group, a tetrahydrofuran ring, a piperazine ring, and a pyrazolopyrimidine ring . These groups contribute to the chemical properties and potential reactivity of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxymethyl group could be introduced via a methylation reaction . The tetrahydrofuran ring could be formed via a cyclization reaction . The piperazine ring could be formed via a reaction with a suitable diamine . The pyrazolopyrimidine ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The tetrahydrofuran and piperazine rings are five-membered and six-membered rings, respectively, which can introduce strain into the molecule. The pyrazolopyrimidine ring is a fused ring system which can also affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of several different functional groups . For example, the methoxymethyl group could undergo reactions typical of ethers, such as cleavage by strong acids. The piperazine ring could undergo reactions typical of secondary amines, such as acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the ether and amine groups could affect its solubility in different solvents. The fused ring system could affect its stability and reactivity .Future Directions
Properties
IUPAC Name |
[4-[6-(methoxymethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-21-15-12(10-18-21)16(20-14(19-15)11-25-2)22-5-7-23(8-6-22)17(24)13-4-3-9-26-13/h10,13H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSDBONVQIRGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)COC)N3CCN(CC3)C(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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